2-imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
2-Imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and recyclability of the catalytic process .
Chemical Reactions Analysis
Types of Reactions: 2-Imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chromenes.
Scientific Research Applications
2-Imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects against various cancer cell lines.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme AKR1B10, which is implicated in cancer cell proliferation . The compound forms hydrogen bonds with key amino acids in the enzyme’s active site, thereby blocking its activity and leading to cell death.
Comparison with Similar Compounds
2-Imino-2H-chromene: Known for its cytotoxic and antimicrobial activities.
2-(Phenylimino)-2H-chromene: Exhibits anti-inflammatory and anti-Alzheimer’s properties.
Uniqueness: 2-Imino-6-nitro-N-phenyl-2H-chromene-3-carboxamide stands out due to its nitro group, which enhances its reactivity and potential biological activities. The presence of the nitro group allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H11N3O4 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-imino-6-nitro-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H11N3O4/c17-15-13(16(20)18-11-4-2-1-3-5-11)9-10-8-12(19(21)22)6-7-14(10)23-15/h1-9,17H,(H,18,20) |
InChI Key |
MPUNTLMLEFNREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N |
Origin of Product |
United States |
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